Ethyl 2-(2,6-dimethoxyphenyl)acrylate
Description
Ethyl 2-(2,6-dimethoxyphenyl)acrylate is an α,β-unsaturated ester featuring a 2,6-dimethoxyphenyl substituent at the α-position of the acrylate group. This compound is synthesized via palladium-catalyzed C–H olefination reactions using 1,3-dimethoxybenzene and ethyl acrylate under optimized conditions. The reaction typically yields a mixture of regioisomers, with this compound (referred to as 3p-b or 12ib in literature) and its 2,4-dimethoxy-substituted isomer (3p-a or 12ia) as primary products . Purification via column chromatography (using hexane/ether or ethyl acetate/petroleum ether gradients) isolates the compound as a white solid or clear oil, with yields ranging from 48% to 76% depending on reaction conditions . Structural confirmation is achieved through $ ^1 \text{H NMR} $, with characteristic peaks for the acrylate group (δ ≈ 8.13 ppm, $ J = 16.3 \, \text{Hz} $) and aromatic protons (δ ≈ 6.4–7.4 ppm) .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-5-17-13(14)9(2)12-10(15-3)7-6-8-11(12)16-4/h6-8H,2,5H2,1,3-4H3 |
InChI Key |
PXRBXTMPZDXIML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric Analog: Ethyl 3-(2,4-Dimethoxyphenyl)acrylate (3p-a)
- Structural Differences : The 2,4-dimethoxy substitution on the phenyl ring alters electronic and steric properties compared to the 2,6-isomer.
- Synthetic Outcomes : The 2,4-isomer (3p-a) is typically formed in higher ratios (a:b up to 10:1) under standard conditions, suggesting greater thermodynamic stability or kinetic preference for this regioisomer .
- Reactivity : Both isomers undergo similar downstream reactions (e.g., hydrogenation or hydrolysis), but the 2,4-isomer exhibits slightly higher reactivity in Diels-Alder cycloadditions due to enhanced electron density on the acrylate β-carbon .
Functional Group Variants
- Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Structural Comparison: Replaces the acrylate group with an acetate ester and introduces a fluorine atom at the 4-position of the phenyl ring. However, the absence of the α,β-unsaturated system reduces conjugation and reactivity compared to the acrylate derivative .
Substituent Position Effects
- The 3,5-dimethoxy substitution pattern in Ddz provides steric hindrance, making it more resistant to acidic cleavage compared to 2,6-substituted systems .
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